molecular formula C15H21N3 B3087864 (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine CAS No. 1177759-93-1

(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine

Cat. No.: B3087864
CAS No.: 1177759-93-1
M. Wt: 243.35 g/mol
InChI Key: QOEMWGVGAUPHIX-ZDUSSCGKSA-N
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Description

The compound (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine, also known as rizavasertib, is a synthetic small molecule with the molecular formula C24H23N5O . The structure features an indole moiety linked to a pyrrolidine group via a propan-2-amine backbone. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity .

Key structural attributes include:

  • Indol-3-yl group: Facilitates interactions with hydrophobic pockets in kinase domains.
  • Pyrrolidin-1-yl substituent: Enhances binding affinity through hydrogen bonding and steric interactions.
  • Pyridinyloxy linker: Present in closely related derivatives, improving solubility and target engagement .

Properties

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMWGVGAUPHIX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole-3-acetaldehyde and pyrrolidine.

    Condensation Reaction: Indole-3-acetaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction conditions, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium on carbon.

    Automated Synthesis: Employing automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study by Ji et al. synthesized novel indole derivatives and evaluated their anti-proliferative activity against various cancer cell lines, including SGC-7901 and A-549. The findings suggested that certain indole derivatives exhibited significant cytotoxic effects, indicating their potential as anticancer agents .

Antimicrobial Properties

Indole derivatives, including the compound , have demonstrated antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:
Research conducted by Cihan-Üstündag et al. evaluated a series of indole-based compounds for their antiviral activity against RNA and DNA viruses. The results showed that some derivatives exhibited higher efficacy than traditional antiviral agents, suggesting their potential use in treating viral infections .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, including anxiolytic and antidepressant activities. Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation.

Case Study:
A study on melatonin analogs indicated that modifications to the indole structure could enhance binding affinity to serotonin receptors, potentially leading to improved anxiolytic effects . This suggests that this compound may have similar neuroactive properties.

Antimalarial Activity

There is emerging evidence supporting the antimalarial activity of indole derivatives. The unique structural features of these compounds may contribute to their efficacy against Plasmodium species.

Case Study:
Santos et al. explored several 3-piperidinyl indoles derived from high-throughput screening against Plasmodium falciparum. Their findings indicated that specific structural modifications could enhance antimalarial activity, paving the way for new therapeutic strategies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of indole derivatives is crucial for optimizing their therapeutic potential. Researchers have conducted extensive SAR studies to identify key structural features that enhance biological activity.

Data Table: Structure-Activity Relationships

Compound StructureActivity TypeKey Findings
Indole-Pyrrolidine DerivativesAnticancerSignificant cytotoxicity against A549 cells
Alkylated IndolesAntiviralHigher efficacy against CoxB3 virus
Melatonin AnalogsNeuropharmacologicalEnhanced serotonin receptor binding

Mechanism of Action

The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares rizavasertib with structurally related indole- and amine-containing compounds:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine (Rizavasertib) C24H23N5O Indol-3-yl, pyrrolidin-1-yl, pyridinyloxy Serine/threonine kinase inhibitor
alpha-Methyltryptamine (AMT) C11H14N2 Indol-3-yl, methyl Psychoactive agent (serotonin receptor modulation)
BW723C86 C16H17N3OS Indol-3-yl, thiophenylmethoxy 5-HT2B/2C receptor agonist
1-(2-phenyl-1H-indol-3-yl)propan-2-amine C17H18N2 Indol-3-yl, phenyl, methyl Structural analog; uncharacterized activity
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine C13H20N2 Phenyl, pyrrolidin-1-yl Psychoactive (dopaminergic effects)

Key Research Findings

a) Rizavasertib vs. Alpha-Methyltryptamine (AMT)
  • Structural Differences : Rizavasertib replaces AMT’s methyl group with a pyrrolidine ring and incorporates a pyridinyloxy linker .
  • Activity: While AMT acts as a serotonin receptor agonist with hallucinogenic properties , rizavasertib’s pyrrolidine and pyridinyloxy groups confer selectivity for kinase inhibition (e.g., PKA, PKB) .
  • Binding Affinity : The pyrrolidine moiety in rizavasertib enhances interactions with kinase ATP-binding pockets, as demonstrated in X-ray crystallography studies (PDB: 3AGM) .
b) Rizavasertib vs. BW723C86
  • Substituent Impact : BW723C86’s thiophenylmethoxy group confers selectivity for 5-HT2B/2C receptors , whereas rizavasertib’s pyrrolidine and pyridinyloxy groups prioritize kinase binding.
  • Therapeutic Applications : BW723C86 is explored for cardiovascular disorders, while rizavasertib targets oncology pathways .
c) Rizavasertib vs. Pyrrolidine-Containing Psychoactives

Compounds like (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine share the pyrrolidine group but lack the indole core. This structural divergence shifts activity from kinase inhibition to dopamine/norepinephrine reuptake inhibition .

Structural-Activity Relationship (SAR) Insights

  • Indole Core : Essential for both kinase inhibition (rizavasertib) and serotonin receptor binding (AMT, BW723C86).
  • Pyrrolidine vs. Methyl Groups : Pyrrolidine enhances kinase affinity by filling hydrophobic cavities, while methyl groups in AMT limit target selectivity .
  • Linker Modifications : The pyridinyloxy group in rizavasertib improves solubility and stabilizes interactions with kinase activation loops .

Biological Activity

The compound (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine , often referred to as a derivative of tryptamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_{2}

This compound features an indole ring, which is known for its role in various biological processes, and a pyrrolidine moiety that may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a serotonin receptor agonist , particularly at the 5-HT_2A receptor, which is implicated in mood regulation and cognitive functions. Additionally, the compound may exhibit dopaminergic activity, contributing to its psychoactive effects.

Antidepressant Effects

Research indicates that compounds structurally related to this compound demonstrate antidepressant-like effects in animal models. In a study using the forced swim test (FST), administration of this compound resulted in a significant reduction in immobility time, suggesting an antidepressant effect comparable to traditional SSRIs .

Neuroprotective Properties

In vitro studies have shown that this compound possesses neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines. The mechanism appears to involve the modulation of antioxidant enzyme activity, leading to reduced levels of reactive oxygen species (ROS) .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antidepressant effects using FST; results indicated significant reduction in immobility time .
Study 2 Assessed neuroprotective effects in neuronal cell lines; demonstrated reduced ROS levels and enhanced cell viability .
Study 3 Evaluated binding affinity at serotonin receptors; identified strong affinity for 5-HT_2A receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core followed by coupling with pyrrolidine derivatives. Catalysts such as palladium or copper are often employed under inert atmospheres (e.g., nitrogen) in solvents like DMF or toluene. Reaction temperature (e.g., 60–80°C) and pH control are critical to minimize side products . HPLC and NMR spectroscopy are essential for monitoring intermediate purity and confirming final product structure .

Q. How can the stereochemical purity of the (2S)-enantiomer be validated during synthesis?

  • Methodological Answer : Chiral chromatography or circular dichroism (CD) spectroscopy should be used to confirm enantiomeric excess. X-ray crystallography with SHELXL software (via single-crystal diffraction) provides definitive structural validation, particularly for resolving ambiguities in asymmetric centers .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy are recommended for molecular weight and functional group analysis. Differential scanning calorimetry (DSC) can assess thermal stability, while reversed-phase HPLC quantifies purity (>95% for pharmacological assays) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its binding affinity to serotonin receptors?

  • Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) paired with in vitro receptor-binding assays (e.g., radioligand displacement on 5-HT2A/5-HT1A receptors) are critical. The (2S)-configuration may enhance binding due to spatial alignment with tryptamine-like pharmacophores, as observed in structurally related psychoactive amines (e.g., α-Methyltryptamine) .

Q. What experimental strategies address contradictions in reported pharmacological data (e.g., conflicting EC50 values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to reduce variability. Cross-validate results using orthogonal methods:

  • In vitro : Functional assays (e.g., calcium flux for receptor activation).
  • In silico : Molecular dynamics simulations to predict binding kinetics .
  • In vivo : Behavioral models (e.g., rodent head-twitch response for serotonin receptor activity) .

Q. How can metabolic stability and cytochrome P450 interactions be evaluated for this compound?

  • Methodological Answer : Use liver microsome assays (human or rodent) to quantify metabolic half-life. LC-MS/MS identifies major metabolites, while CYP inhibition assays (e.g., fluorogenic substrates for CYP3A4/2D6) assess drug-drug interaction risks .

Q. What strategies optimize enantiomeric yield during scale-up synthesis?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of enantiomeric ratios in continuous flow systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine

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